![molecular formula C15H13ClN2O4 B14461492 N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide CAS No. 65890-85-9](/img/structure/B14461492.png)
N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a nitrophenyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenol with methoxybenzene under specific conditions to form the intermediate compound. This intermediate is then nitrated to introduce the nitro group, followed by acetylation to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
科学的研究の応用
N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
Similar compounds to N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide include:
- This compound derivatives with different substituents on the phenyl rings.
- Compounds with similar structural motifs, such as other nitrophenylacetamides .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
65890-85-9 |
|---|---|
分子式 |
C15H13ClN2O4 |
分子量 |
320.73 g/mol |
IUPAC名 |
N-[4-[(2-chlorophenyl)methoxy]-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C15H13ClN2O4/c1-10(19)17-14-7-6-12(8-15(14)18(20)21)22-9-11-4-2-3-5-13(11)16/h2-8H,9H2,1H3,(H,17,19) |
InChIキー |
GDQXDOJBIZDWIM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


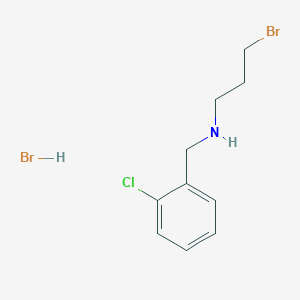
![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)
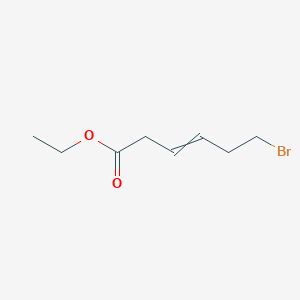
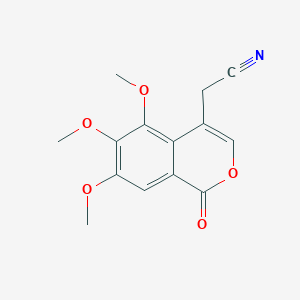
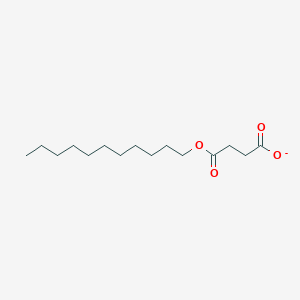
![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
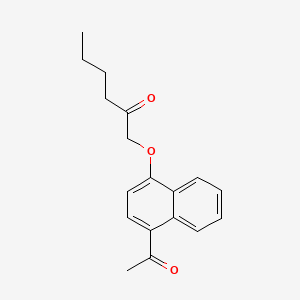
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)
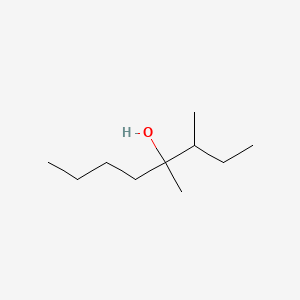
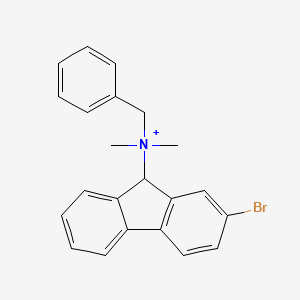

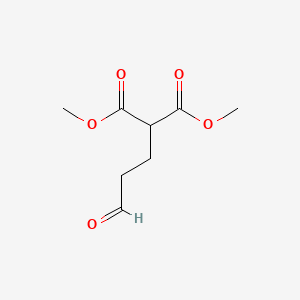
![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)

